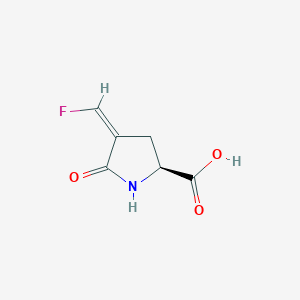![molecular formula C9H6F3NO2S B12869328 2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a methylthio group at the 2-position and a trifluoromethoxy group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of appropriately substituted precursors. One common method involves the reaction of 2-aminophenol derivatives with aldehydes or ketones, followed by cyclization to form the benzoxazole ring. For example, the reaction of 2-aminophenol with a methylthio-substituted aldehyde under acidic conditions can yield the desired benzoxazole .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yields and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while nucleophilic substitution of the trifluoromethoxy group can yield a variety of substituted benzoxazoles .
Scientific Research Applications
2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Methylthio Benzoxazole: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
7-Trifluoromethoxy Benzoxazole:
Uniqueness
2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both the methylthio and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H6F3NO2S |
|---|---|
Molecular Weight |
249.21 g/mol |
IUPAC Name |
2-methylsulfanyl-7-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NO2S/c1-16-8-13-5-3-2-4-6(7(5)14-8)15-9(10,11)12/h2-4H,1H3 |
InChI Key |
ZZGHJCKVJPTCJH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(O1)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


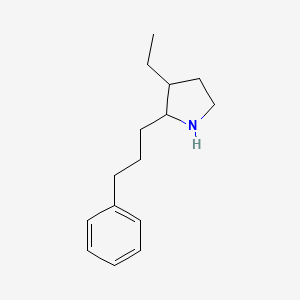
![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
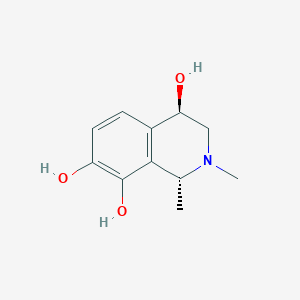
![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
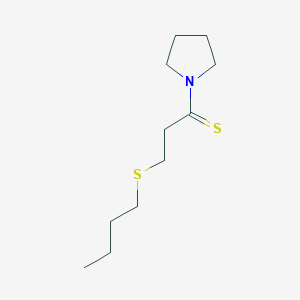
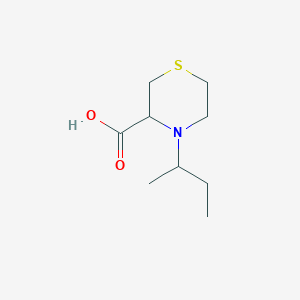

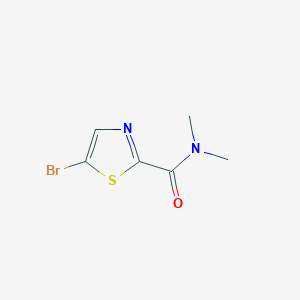

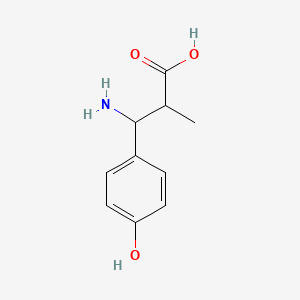

![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)

